molecular formula C14H21NO3 B4919785 4-[(2,4-Dimethoxy-3-methylphenyl)methyl]morpholine

4-[(2,4-Dimethoxy-3-methylphenyl)methyl]morpholine

Cat. No.: B4919785
M. Wt: 251.32 g/mol
InChI Key: BCWZIMOHLBMHLN-UHFFFAOYSA-N
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Description

4-[(2,4-Dimethoxy-3-methylphenyl)methyl]morpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to a benzyl group substituted with two methoxy groups and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dimethoxy-3-methylphenyl)methyl]morpholine typically involves the reaction of 2,4-dimethoxy-3-methylbenzyl chloride with morpholine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dimethoxy-3-methylphenyl)methyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy groups on the benzyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in the presence of suitable solvents like methanol or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

4-[(2,4-Dimethoxy-3-methylphenyl)methyl]morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2,4-Dimethoxy-3-methylphenyl)methyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-[(2,4-Dimethoxy-3-methylphenyl)methyl]thiomorpholine: Similar structure but with a sulfur atom replacing the oxygen in the morpholine ring.

    4-[(2,4-Dimethoxy-3-methylphenyl)methyl]piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

4-[(2,4-Dimethoxy-3-methylphenyl)methyl]morpholine is unique due to its specific substitution pattern on the benzyl ring and the presence of the morpholine ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-[(2,4-dimethoxy-3-methylphenyl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-11-13(16-2)5-4-12(14(11)17-3)10-15-6-8-18-9-7-15/h4-5H,6-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWZIMOHLBMHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)CN2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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